2,3-Dichloro-6-methylaniline
Overview
Description
2,3-Dichloro-6-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 6th position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the target’s function, potentially altering various physiological processes.
Biochemical Pathways
For example, they may inhibit or activate enzymes involved in metabolic pathways, alter signal transduction pathways, or affect gene expression .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
For example, they may inhibit or activate specific enzymes, alter cell signaling, or affect gene expression .
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-6-methylaniline can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other compounds, and individual genetic variations . Understanding these factors can help optimize the use of the compound and minimize potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-methylaniline typically involves the nitration of 2,3-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or chemical reduction using reagents like iron powder and hydrochloric acid for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, modern methods may employ transition-metal-catalyzed processes to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2,3-Dichloro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Research studies utilize this compound to investigate its biological activity and potential as a bioactive molecule.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
- 2,6-Dichloro-3-methylaniline
- 2,4-Dichloro-6-methylaniline
- 2,3-Dichloroaniline
Comparison: 2,3-Dichloro-6-methylaniline is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,3-dichloro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUCTMXLJIVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556740 | |
Record name | 2,3-Dichloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62077-27-4 | |
Record name | 2,3-Dichloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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